molecular formula C13H14BrF2NO2 B8159341 4-Bromo-N-cyclobutyl-3-(2,2-difluoroethoxy)benzamide

4-Bromo-N-cyclobutyl-3-(2,2-difluoroethoxy)benzamide

Cat. No.: B8159341
M. Wt: 334.16 g/mol
InChI Key: YOIWBCICWOMYJD-UHFFFAOYSA-N
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Description

4-Bromo-N-cyclobutyl-3-(2,2-difluoroethoxy)benzamide is an organic compound that features a benzamide core substituted with a bromo group, a cyclobutyl group, and a difluoroethoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-N-cyclobutyl-3-(2,2-difluoroethoxy)benzamide can be achieved through a multi-step process involving the following key steps:

    Bromination: The starting material, 3-(2,2-difluoroethoxy)benzoic acid, is brominated using bromine in the presence of a suitable catalyst to introduce the bromo group at the 4-position.

    Amidation: The brominated intermediate is then reacted with cyclobutylamine under appropriate conditions to form the desired benzamide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-N-cyclobutyl-3-(2,2-difluoroethoxy)benzamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromo group can be substituted with other nucleophiles under suitable conditions.

    Oxidation and Reduction: The benzamide core can be subjected to oxidation or reduction reactions to modify its functional groups.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Coupling: Palladium catalysts and organoboron reagents in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine could yield an amine-substituted benzamide, while coupling reactions could produce biaryl compounds.

Scientific Research Applications

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Material Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific properties.

    Biological Studies: It can be used to study the interactions of benzamide derivatives with biological targets, providing insights into their mechanism of action.

Mechanism of Action

The mechanism of action of 4-Bromo-N-cyclobutyl-3-(2,2-difluoroethoxy)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the bromo and difluoroethoxy groups can influence the compound’s binding affinity and selectivity, thereby modulating its biological activity. Detailed studies are required to elucidate the exact pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 4-Bromo-N-cyclobutyl-2-fluorobenzamide
  • 4-Bromo-N-cyclobutyl-3-methoxybenzamide
  • 4-Bromo-N-cyclobutyl-3-ethoxybenzamide

Uniqueness

4-Bromo-N-cyclobutyl-3-(2,2-difluoroethoxy)benzamide is unique due to the presence of the difluoroethoxy group, which can impart distinct physicochemical properties compared to its analogs. This uniqueness can translate into different biological activities and applications, making it a valuable compound for further research.

Properties

IUPAC Name

4-bromo-N-cyclobutyl-3-(2,2-difluoroethoxy)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14BrF2NO2/c14-10-5-4-8(6-11(10)19-7-12(15)16)13(18)17-9-2-1-3-9/h4-6,9,12H,1-3,7H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOIWBCICWOMYJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)NC(=O)C2=CC(=C(C=C2)Br)OCC(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14BrF2NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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